molecular formula C13H17ClN2O2 B1414468 (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride CAS No. 1185301-86-3

(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride

Cat. No.: B1414468
CAS No.: 1185301-86-3
M. Wt: 268.74 g/mol
InChI Key: XJLNLULOVGXMKN-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride: is a chemical compound with the molecular formula C13H16N2O2·HCl and a molecular weight of 268.74 g/mol . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the starting materials such as isoquinoline derivatives and acetic acid derivatives. The synthesis typically involves multiple steps, including nitration , reduction , and alkylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are employed.

  • Condensation: Reagents such as carbonyl compounds and amines are used.

Major Products Formed: The reactions yield various products, including isoquinoline derivatives , amino acids , and ester compounds .

Scientific Research Applications

(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride: is used in several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in studying biological processes and interactions.

  • Medicine: It is investigated for potential therapeutic applications, including drug development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride: is compared with other similar compounds, such as isoquinoline derivatives and amino acid derivatives . Its uniqueness lies in its specific structural features and chemical properties, which make it suitable for particular applications.

Comparison with Similar Compounds

  • Isoquinoline derivatives

  • Amino acid derivatives

  • Ester compounds

This compound stands out due to its distinct chemical structure and reactivity, making it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-13(2)7-9-5-3-4-6-10(9)12(15-13)14-8-11(16)17;/h3-6H,7-8H2,1-2H3,(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLNLULOVGXMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NCC(=O)O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673785
Record name N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-86-3
Record name N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Reactant of Route 2
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Reactant of Route 3
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Reactant of Route 4
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Reactant of Route 5
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Reactant of Route 6
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride

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